molecular formula C13H20ClNO B2503288 N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride CAS No. 92196-03-7

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

Cat. No.: B2503288
CAS No.: 92196-03-7
M. Wt: 241.76
InChI Key: MSWGRMMWRWMRQP-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride is a synthetic phenylethylamine derivative characterized by a tetrahydrofuran (oxolan) ring substituted at the β-position of the ethylamine backbone. The compound combines a phenyl group, a methylated amine, and a heterocyclic oxolan moiety, which collectively influence its physicochemical and pharmacological properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;/h2-4,6-7,12-14H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWGRMMWRWMRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the reaction of N-methyl-2-phenylethanamine with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and continuous monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylethanamine derivatives.

Scientific Research Applications

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties References
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine HCl C₁₃H₂₀ClNO₂ 257.76 Oxolan ring, N-methyl, phenylethanamine Enhanced solubility due to oxolan and HCl salt
N-Methyl-2-phenylethanamine HCl C₉H₁₄ClN 170.66 Simple phenylethylamine backbone, N-methyl High lipophilicity; baseline CNS stimulant
PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) C₁₁H₁₈ClNO 215.72 4-Methoxyphenyl substituent Serotonergic activity; hallucinogenic effects
2C-T-7 (4-Propylthio-2,5-dimethoxyphenethylamine HCl) C₁₃H₂₂ClNO₂S 307.84 Thioether, dimethoxy groups Psychedelic; 5-HT₂A receptor agonist
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl C₁₁H₁₃ClN₂S 240.75 Thiazole ring, methylamine Potential antifungal or antiviral activity

Functional Group Impact on Bioactivity

  • Oxolan Ring vs. Thiophene/Thiazole Rings: The oxolan ring in the target compound introduces oxygen-based polarity, improving aqueous solubility compared to sulfur-containing analogs like thieno-oxepin derivatives (e.g., compound 26 in ) . Thiazole or thiophene rings (e.g., 2C-T-7, ) often enhance metabolic stability but may reduce CNS penetration due to increased molecular weight .
  • N-Methylation: N-Methylation, as seen in the target compound and PMMA, reduces susceptibility to monoamine oxidase (MAO) degradation, prolonging half-life compared to primary amines like 2-phenylethanamine HCl () .
  • Substituent Effects: The 4-methoxyphenyl group in PMMA confers high affinity for serotonin receptors, while the oxolan ring in the target compound may modulate dopamine or norepinephrine reuptake inhibition, akin to amphetamine derivatives .

Biological Activity

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an oxolane ring and a phenylethanamine backbone. The presence of these functional groups allows for specific interactions with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC13_{13}H17_{17}ClN
Molecular Weight229.73 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate various intracellular signaling pathways, leading to changes in cellular responses.

Key Mechanisms:

  • Receptor Binding : The compound binds to specific receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Signal Modulation : By modulating signal transduction pathways, it may alter cellular functions associated with neuroprotection or neurotoxicity.

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may exhibit antidepressant-like effects and neuroprotective properties.

Case Study Findings:

  • Antidepressant Activity : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting potential as an antidepressant agent .
  • Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in neurodegenerative disease management .

Table 2: Summary of Biological Activities

ActivityFindings
AntidepressantSignificant reduction in depressive behaviors
NeuroprotectiveProtection against oxidative stress
Interaction with ReceptorsBinds to serotonin and dopamine receptors

Research Applications

This compound is being investigated for various applications in research:

Areas of Research:

  • Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
  • Neuroscience : To understand its effects on neurotransmitter systems.
  • Pharmacology : Evaluating its safety and efficacy profiles.

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